molecular formula C10H9FN2O2S B13455595 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Katalognummer: B13455595
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: ANTQFOSVLKNUTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is an organic compound that belongs to the class of phenylimidazoles This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole typically involves the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, including high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azide derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine
  • 2-(4-fluorophenyl)-1-(methanesulfonyl)pyrrolidine

Uniqueness

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a methanesulfonyl group attached to the imidazole ring

Eigenschaften

Molekularformel

C10H9FN2O2S

Molekulargewicht

240.26 g/mol

IUPAC-Name

2-[(4-fluorophenyl)methylsulfonyl]-1H-imidazole

InChI

InChI=1S/C10H9FN2O2S/c11-9-3-1-8(2-4-9)7-16(14,15)10-12-5-6-13-10/h1-6H,7H2,(H,12,13)

InChI-Schlüssel

ANTQFOSVLKNUTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=CN2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.